7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H4BrFOS |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H |
InChI Key |
KJYHJCWZMQUPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 7-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid
Reduction: 7-Bromo-5-fluoro-1-benzothiophene-2-methanol
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired biological effects.
Comparison with Similar Compounds
The compound is compared below with two structurally related derivatives: 5-Bromo-1-benzofuran-2-carbaldehyde (benzofuran analog) and 5-Bromothiophene-2-carbaldehyde (simpler thiophene derivative) . Key differences in heterocycle type, substituent positions, and molecular properties are analyzed.
Structural and Electronic Differences
Table 1: Comparative Data of Analogs
Key Observations:
Heterocycle Core: The benzothiophene core (S-containing fused ring) in the target compound contrasts with the benzofuran (O-containing fused ring) and simple thiophene (non-fused S-containing ring). Sulfur’s larger atomic size and lower electronegativity compared to oxygen may enhance aromatic stability and alter electron density distribution, influencing reactivity in substitution or coupling reactions.
Substituent Effects: The target compound’s dual halogen substitution (Br at 7, F at 5) introduces steric and electronic effects distinct from mono-substituted analogs.
Molecular Weight and Size :
- The fused benzene ring in the target compound increases molecular weight (~259 g/mol) compared to the simpler 5-Bromothiophene-2-carbaldehyde (191.05 g/mol) . This larger size may reduce solubility in polar solvents but enhance lipophilicity, a critical factor in drug design.
Reactivity and Functional Group Behavior
Aldehyde Reactivity : All three compounds share a carbaldehyde group at position 2. However, electronic modulation by substituents and heteroatoms may alter its reactivity. For example:
Halogen Reactivity :
- Bromine in the target compound and 5-Bromothiophene-2-carbaldehyde is amenable to Suzuki-Miyaura couplings. Fluorine’s presence in the target compound could direct regioselectivity in further functionalization.
Biological Activity
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 275.09 g/mol. The compound features a benzothiophene core with bromine and fluorine substituents, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its functional groups:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activity.
- Halogen Substituents : The presence of bromine and fluorine can enhance binding affinity and specificity through halogen bonding interactions.
These properties suggest that the compound may interact with various biological targets such as enzymes and receptors, influencing several biochemical pathways.
Anticancer Properties
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that certain benzothiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms often involve modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including Gram-positive bacteria. The halogen substituents are believed to contribute to its bioactivity by enhancing interaction with microbial targets.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiophene derivatives in models of neurodegenerative diseases. For example, compounds similar to this compound have demonstrated the ability to modulate Aβ42 aggregation, which is implicated in Alzheimer's disease pathology. These findings suggest that such compounds could serve as pharmacological tools in neurodegenerative research.
Case Studies
Research Findings
In a study published in MDPI, compounds similar to this compound were shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The IC50 values ranged from 0.13 µM to 0.31 µM for different derivatives, indicating potent inhibitory effects on HDAC activity .
Another investigation revealed that certain benzothiophene derivatives could significantly promote Aβ42 fibrillogenesis at varying concentrations, suggesting their potential role in Alzheimer's research .
Q & A
Basic: What are the standard synthetic routes for 7-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde?
Answer:
The synthesis typically involves sequential halogenation and functionalization of the benzothiophene core. A common approach includes:
- Step 1 : Bromination and fluorination of the benzothiophene ring at positions 7 and 5, respectively, using electrophilic substitution (e.g., NBS for bromination and Selectfluor® for fluorination) .
- Step 2 : Introduction of the aldehyde group at position 2 via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate .
Key validation : Confirm regioselectivity using H/C NMR and LC-MS to ensure no positional isomerism .
Basic: How can researchers characterize the electronic effects of bromine and fluorine substituents in this compound?
Answer:
- Spectroscopic analysis : Use F NMR to assess fluorine’s electron-withdrawing effect and compare chemical shifts with non-fluorinated analogs .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify halogen-induced electronic perturbations .
- Reactivity studies : Test participation in Suzuki-Miyaura coupling (bromine) or nucleophilic aromatic substitution (fluorine) to evaluate substituent lability .
Advanced: How to resolve contradictions in reported biological activity data for benzothiophene derivatives?
Answer:
Discrepancies may arise from:
- Purity issues : Validate compound integrity via HPLC (>98% purity) and HRMS to exclude degradation products .
- Assay variability : Standardize bioassay conditions (e.g., cell lines, solvent controls) across studies.
- Structural analogs : Compare activity with 7-chloro or 7-iodo analogs to isolate bromine-specific effects .
Example : If conflicting IC values exist for kinase inhibition, cross-test with a panel of kinases under identical conditions .
Advanced: What strategies optimize the yield of the aldehyde functionalization step?
Answer:
- Catalytic optimization : Use Pd/Cu-mediated cross-coupling for aldehyde introduction, adjusting catalyst loading (e.g., 5–10 mol% Pd(OAc)) .
- Temperature control : Maintain −78°C during formylation to minimize side reactions (e.g., over-oxidation) .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency vs. protic solvents .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., deshielded aldehyde proton at ~10 ppm) .
- IR spectroscopy : Identify C=O stretch (~1700 cm) and C-Br/F vibrations .
- Mass spectrometry : HRMS validates molecular weight (expected: [M+H] = 259.94) and isotopic patterns for bromine .
Advanced: How to design derivatives for enhanced bioactivity while retaining the benzothiophene core?
Answer:
- Rational substitution : Replace the aldehyde with amide or hydrazone groups to modulate solubility and target binding .
- Halogen tuning : Substitute bromine with iodine for stronger halogen bonding in protein-ligand interactions .
- Hybrid scaffolds : Fuse the benzothiophene with indole or pyridine rings to explore polypharmacology .
Advanced: What are common pitfalls in scaling up synthesis for preclinical studies?
Answer:
- Purification challenges : Use column chromatography with gradient elution to separate halogenated byproducts .
- Thermal instability : Monitor exothermic reactions (e.g., bromination) via in-situ FTIR to prevent decomposition .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) .
Basic: How does the fluorine substituent influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Fluorine reduces logP compared to non-fluorinated analogs (measure via shake-flask method) .
- Metabolic stability : Fluorine resists oxidative metabolism, enhancing in vivo half-life (test in microsomal assays) .
- Crystal packing : X-ray diffraction reveals fluorine’s role in stabilizing molecular conformations via C-F···H interactions .
Advanced: How to validate the compound’s role in targeting sulfur-containing enzymes?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with cysteine proteases or thioredoxin reductase .
- Enzyme assays : Measure inhibition kinetics (e.g., ) in the presence of thiol-containing cofactors (e.g., glutathione) .
- Mutagenesis : Replace catalytic cysteine residues in target enzymes to confirm sulfur-dependent activity .
Advanced: What computational tools predict reactivity in cross-coupling reactions?
Answer:
- BDE calculations : Estimate C-Br bond dissociation energy (BDE) to predict Suzuki-Miyaura coupling efficiency .
- Transition state modeling : Gaussian09 or ORCA simulate energy barriers for Pd-catalyzed aldehyde functionalization .
- Solvent parameterization : COSMO-RS models optimize solvent choice for reaction thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
